molecular formula C17H16O4 B14180007 3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- CAS No. 857062-50-1

3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)-

Cat. No.: B14180007
CAS No.: 857062-50-1
M. Wt: 284.31 g/mol
InChI Key: VGAYCOLKRVDFJG-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- is a chemical compound that belongs to the benzofuranone family. This compound is characterized by the presence of a benzofuranone core with two methoxy groups at positions 4 and 6, and a 4-methylphenyl group at position 2. Benzofuranones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4,6-dimethoxy-2-hydroxybenzaldehyde with 4-methylphenylacetic acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methylphenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced benzofuranone derivatives.

    Substitution: Halogenated or alkylated benzofuranone derivatives.

Scientific Research Applications

3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4,6-dimethoxybenzophenone
  • 4,6-Dimethoxy-2,3-diphenyl-(1H)-indoles
  • 4,5,6-Trimethoxy-2,3-diphenyl-(1H)-indoles

Uniqueness

3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, while the 4-methylphenyl group contributes to its biological activity .

Properties

CAS No.

857062-50-1

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

4,6-dimethoxy-2-(4-methylphenyl)-1-benzofuran-3-one

InChI

InChI=1S/C17H16O4/c1-10-4-6-11(7-5-10)17-16(18)15-13(20-3)8-12(19-2)9-14(15)21-17/h4-9,17H,1-3H3

InChI Key

VGAYCOLKRVDFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=O)C3=C(O2)C=C(C=C3OC)OC

Origin of Product

United States

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